molecular formula C8H10O3S2 B1316828 Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate CAS No. 120596-96-5

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate

Cat. No. B1316828
M. Wt: 218.3 g/mol
InChI Key: OXAILEVWWOWVBB-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate is a chemical compound . Its molecular formula is C13H12O3S2 .

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Ethyl 3-oxo-2-(4-phenyl-1,3-dithiolan-2-ylidene)butanoate Ethyl 3-oxo-2-(4-phenyl-1,3-dithiolan-2-ylidene)butanoate has been synthesized through the reaction of ethyl 3-oxobutanoate with carbon disulfide and 1-(1,2-dibromoethyl)benzene, followed by a condensation reaction with arylaldehydes to produce derivatives with potential application in synthetic organic chemistry (Wang Yan-ru & Yuan Haifeng, 2007).

Structural Analysis and Antimicrobial Activity

Molecular Structure and Antimicrobial Properties The structural elucidation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and its antimicrobial activity have been reported, highlighting its potential as a lead compound for the development of new antimicrobial agents (Ajay Kumar Kariyappa et al., 2016). Similar studies on derivatives like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have also shown antimicrobial activities, further supporting the relevance of these compounds in medicinal chemistry (A. D. Kumar et al., 2016); (A. D. Kumar et al., 2016).

Heterocyclic Compound Synthesis

Synthesis of Trifluoromethyl Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for the synthesis of various trifluoromethylated heterocycles. These include oxazoles, thiazoles, imidazoles, triazines, and pyridines, showcasing the compound's utility in the development of pharmaceuticals and agrochemicals with trifluoromethyl groups (Mark A. Honey et al., 2012).

properties

IUPAC Name

ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S2/c1-3-11-7(10)6(5(2)9)8-12-4-13-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAILEVWWOWVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1SCS1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558067
Record name Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate

CAS RN

120596-96-5
Record name Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate
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